molecular formula C11H13FO B066124 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene CAS No. 178977-00-9

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene

Cat. No.: B066124
CAS No.: 178977-00-9
M. Wt: 180.22 g/mol
InChI Key: IRVRNUGYXWBQHA-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is an organic compound that belongs to the class of aromatic compounds It features a fluorine atom and a methoxy group attached to a benzene ring, along with a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the alkylation of 5-fluoro-2-methoxybenzene with 2-methyl-1-propene in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

    Substitution: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as sodium methoxide or potassium fluoride can be employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanal or 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanone.

    Reduction: Formation of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Fluoro-2-methoxyphenyl)-1-propene: Lacks the methyl group on the propene chain.

    3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-butene: Contains an additional carbon in the alkene chain.

    3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-pentene: Contains two additional carbons in the alkene chain.

Uniqueness

3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the fluorine and methoxy groups with the propene chain provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-fluoro-1-methoxy-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-8(2)6-9-7-10(12)4-5-11(9)13-3/h4-5,7H,1,6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVRNUGYXWBQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641236
Record name 4-Fluoro-1-methoxy-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178977-00-9
Record name 4-Fluoro-1-methoxy-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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